![molecular formula C17H20N2O3S B2739262 4-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]morpholine CAS No. 339017-01-5](/img/structure/B2739262.png)
4-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]morpholine is a chemical compound with the molecular formula C17H20N2O3S and a molecular weight of 332.42. This compound is characterized by the presence of a morpholine ring attached to a pyridine ring, which is further substituted with dimethyl and phenylsulfonyl groups. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]morpholine typically involves the reaction of 4,6-dimethyl-2-pyridylboronic acid with phenylsulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as sodium ethoxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium ethoxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
科学的研究の応用
4-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in the synthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer activities .
類似化合物との比較
Similar Compounds
Morpholine: A simpler analog with a similar morpholine ring structure but lacking the pyridine and phenylsulfonyl groups.
Phenylsulfonylpyridine: A related compound with a phenylsulfonyl group attached to a pyridine ring but without the morpholine moiety.
Uniqueness
4-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]morpholine is unique due to the combination of its morpholine and pyridine rings, along with the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
IUPAC Name |
4-[3-(benzenesulfonyl)-4,6-dimethylpyridin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-12-14(2)18-17(19-8-10-22-11-9-19)16(13)23(20,21)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKJKPDFNMSLGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
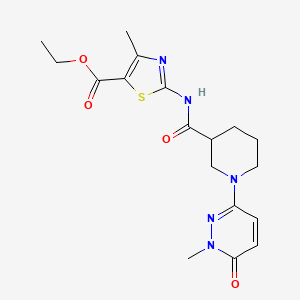
![2-(3,4-Dichlorophenyl)-imidazo[1,2-a]pyrimidine-3-carboxaldehyde](/img/structure/B2739181.png)
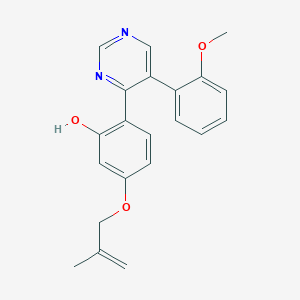
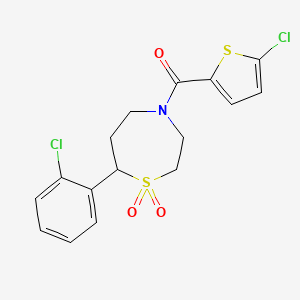
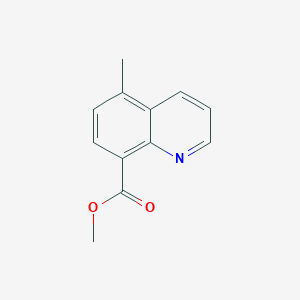
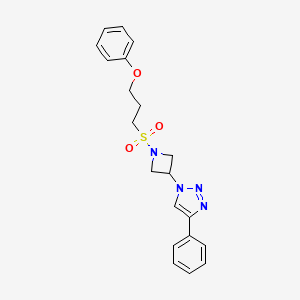
![4-[5-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]morpholine](/img/structure/B2739189.png)
![Bicyclo[3.2.0]heptan-6-ylmethanamine hydrochloride](/img/structure/B2739194.png)
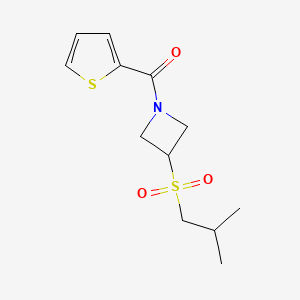
![Bicyclo[4.1.0]heptane-3-carbaldehyde](/img/structure/B2739197.png)
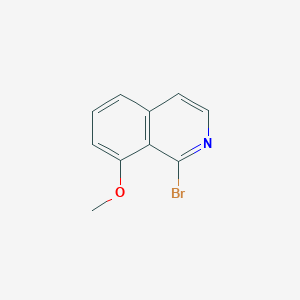
![1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(cyclohexylsulfanyl)ethan-1-one](/img/structure/B2739200.png)
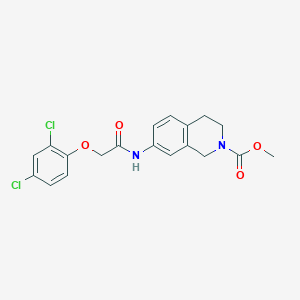
![ethyl 2-(2-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate](/img/structure/B2739202.png)
